molecular formula C8H15F3Si B1624757 1,2,2-Trifluoroethenyl-triethylsilane CAS No. 680-76-2

1,2,2-Trifluoroethenyl-triethylsilane

Cat. No.: B1624757
CAS No.: 680-76-2
M. Wt: 196.28 g/mol
InChI Key: ARVALZZVFLDZSO-UHFFFAOYSA-N
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Description

1,2,2-Trifluoroethenyl-triethylsilane: is an organofluorine compound with the molecular formula C8H15F3Si and a molecular weight of 196.29 g/mol . It is a colorless to yellowish liquid that belongs to the class of organosilicon compounds . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,2-Trifluoroethenyl-triethylsilane can be synthesized through several methods. One common approach involves the reaction of trifluoroethylene with triethylsilane in the presence of a catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1,2,2-Trifluoroethenyl-triethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon derivatives.

Mechanism of Action

The mechanism of action of 1,2,2-Trifluoroethenyl-triethylsilane involves its interaction with molecular targets through its trifluoroethenyl and triethylsilane groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, depending on the specific reaction conditions . The pathways involved often include nucleophilic substitution and electrophilic addition reactions .

Comparison with Similar Compounds

  • 1,1,2-Trifluoroethenyl-trimethylsilane
  • 1,2,2-Trifluoroethenyl-triphenylsilane
  • 1,2,2-Trifluoroethenyl-triethoxysilane

Comparison: 1,2,2-Trifluoroethenyl-triethylsilane is unique due to its specific combination of trifluoroethenyl and triethylsilane groups, which confer distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a broader range of applications .

Properties

IUPAC Name

triethyl(1,2,2-trifluoroethenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3Si/c1-4-12(5-2,6-3)8(11)7(9)10/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVALZZVFLDZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)C(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448401
Record name 1,2,2-TRIFLUOROETHENYL-TRIETHYLSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680-76-2
Record name 1,2,2-TRIFLUOROETHENYL-TRIETHYLSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A reactor flushed with argon gas was cooled with a dry ice-ethanol cooling medium, and 2.03 g (0.0174 mol) of chlorotrifluoroethylene was introduced into the reactor. To this reactor, 17 ml of THF was introduced to bring the chlorotrifluoroethylene concentration to 1 mmol/ml, and then 2.35 g (0.016 mol) of chlorotriethylsilane was added. The reactor was cooled to -78° C., and 12 ml (0.018 mol) of butyllithium (1.47M hexane solution) was added in 1 hour. The mixture was stirred at 78° C. for 4 hours and at room temperature for about 1 hour. Workup was conducted in the same manner as in Example 1, whereby 2.64 g (86.2%) of triethyltrifluorovinylsilane was obtained.
Quantity
0 (± 1) mol
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2.35 g
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12 mL
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Name
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17 mL
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Synthesis routes and methods II

Procedure details

A reactor flushed with argon was cooled with a liquid nitrogen-pentane cooling medium, and 15.0 g (0.129 mol) of chlorotrifluoroetylene was fed into the reactor. To this reactor, 50 ml of anhydrous tetrahydrofuran (THF), 30 ml of diethyl ether (Et2O) and 30 ml of pentane were introduced to bring the concentration of chlorotrifluoroethylene to 1 mmol/ml. Then, 16.1 g (0.107 mol) of chlorotriethylsilane was introduced. The reactor was cooled to -130° C., and then 88 ml (0.140 mol) of a hexane solution of butyllithium (1.6M) was introduced over a period of one hour. Then, the temperature was gradually raised to room temperature over 7.5 hours. The reaction solution was filtered and dried through a column of Celite placed on anhydrous sodium sulfate. The solvent was removed, and the residue was distilled, whereby 17.8 g of triethyltrifluorovinylsilane was obtained as a colorless transparent oil (yield: 85.1%).
Quantity
30 mL
Type
solvent
Reaction Step One
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30 mL
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50 mL
Type
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Reaction Step One
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nitrogen pentane
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15 g
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16.1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,2-Trifluoroethenyl-triethylsilane
Reactant of Route 2
1,2,2-Trifluoroethenyl-triethylsilane
Reactant of Route 3
1,2,2-Trifluoroethenyl-triethylsilane
Reactant of Route 4
1,2,2-Trifluoroethenyl-triethylsilane
Reactant of Route 5
1,2,2-Trifluoroethenyl-triethylsilane
Reactant of Route 6
1,2,2-Trifluoroethenyl-triethylsilane

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